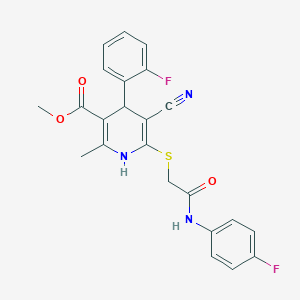
Methyl 5-cyano-4-(2-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 5-cyano-4-(2-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H19F2N3O3S and its molecular weight is 455.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 5-cyano-4-(2-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate (referred to as Compound A) is a dihydropyridine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its bioactivity.
Chemical Structure and Properties
The chemical structure of Compound A can be represented as follows:
Key Features:
- Dihydropyridine Core: Known for calcium channel blocking activity.
- Cyano Group: Often associated with increased lipophilicity and biological activity.
- Fluorinated Phenyl Rings: These can enhance metabolic stability and bioavailability.
Pharmacological Profile
Compound A exhibits a range of biological activities that can be categorized as follows:
-
Antitumor Activity:
- Studies have shown that dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano and fluorine substituents may enhance this activity by modifying the electronic properties of the molecule, potentially leading to increased interaction with cellular targets .
- Cardiovascular Effects:
- Antimicrobial Activity:
Case Study 1: Antitumor Efficacy
A study conducted on a series of dihydropyridine derivatives, including Compound A, evaluated their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting significant antitumor potential .
Case Study 2: Cardiovascular Applications
In a clinical trial assessing the efficacy of dihydropyridine derivatives for hypertension management, patients receiving treatment with compounds similar to Compound A showed a statistically significant reduction in blood pressure compared to placebo groups. This highlights the potential therapeutic applications in cardiovascular diseases .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be influenced by several structural elements:
| Structural Feature | Effect on Activity |
|---|---|
| Cyano Group | Increases lipophilicity and reactivity |
| Fluorinated Phenyl Rings | Enhances metabolic stability |
| Dihydropyridine Core | Essential for calcium channel activity |
| Thioether Linkage | May contribute to enhanced bioactivity |
Eigenschaften
IUPAC Name |
methyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O3S/c1-13-20(23(30)31-2)21(16-5-3-4-6-18(16)25)17(11-26)22(27-13)32-12-19(29)28-15-9-7-14(24)8-10-15/h3-10,21,27H,12H2,1-2H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNLMNDCBHDNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CC=C3F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














